Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt

Descripción

Chemical Identity and Nomenclature

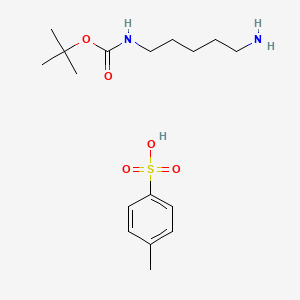

The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl (5-aminopentyl)carbamate 4-methylbenzenesulfonate . Its molecular formula is C₁₇H₃₀N₂O₅S , with a molecular weight of 374.5 g/mol . The Boc group (tert-butoxycarbonyl) protects the primary amine, while the toluenesulfonic acid (TosOH) acts as a stabilizing counterion.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 713520-27-5 | |

| Empirical Formula | C₁₇H₃₀N₂O₅S | |

| Synonyms | Boc-1,5-diaminopentane p-toluenesulfonate; N-Boc-cadaverine TosOH salt | |

| SMILES | S(=O)(O)c1ccc(cc1)C.N(CCCCCN)C(=O)OC(C)(C)C |

The Boc group’s introduction follows established carbamate protection protocols, where di-tert-butyl dicarbonate (Boc₂O) reacts with 1,5-diaminopentane under basic conditions . The resultant mono-protected amine is subsequently stabilized as a toluenesulfonic acid salt to enhance solubility and crystallinity .

Historical Development and Discovery

The Boc protecting group, first reported by Carpino in 1957, revolutionized peptide synthesis by enabling selective amine protection under mild conditions . Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt emerged as a specialized derivative in the late 20th century, driven by demand for stable intermediates in solid-phase peptide synthesis (SPPS) and bioconjugation .

Milestones:

- 1960s–1970s : Development of Boc-based protection strategies for diamines, enabling selective mono-functionalization .

- 1990s : Optimization of toluenesulfonic acid salt formation to improve Boc-protected amine stability during storage and handling .

- 2000s–Present : Application in mechanochemical synthesis, where solvent-free Boc deprotection methods using p-toluenesulfonic acid were refined .

The compound’s synthesis typically involves reacting 1,5-diaminopentane with Boc₂O in tetrahydrofuran (THF) or acetonitrile, followed by salt formation with TosOH . Recent advances highlight its role in green chemistry, such as solvent-free ball milling techniques for Boc removal .

Structural Features and Isomerism

The molecule comprises two distinct moieties:

- Boc-protected amine : A tert-butoxycarbonyl group attached to the primary amine of 1,5-diaminopentane.

- Toluenesulfonic acid counterion : Stabilizes the secondary amine via ionic interactions .

Structural Analysis:

Isomerism Considerations:

Conformational Flexibility:

The pentane backbone allows rotational freedom, but the Boc group’s bulkiness restricts conformational mobility, favoring extended chain configurations in solid-state structures .

Propiedades

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.C7H8O3S/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11H2,1-3H3,(H,12,13);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKFZTSCNAAZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt (Boc-1,5-DAP TosOH) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C17H30N2O5S

- Molecular Weight : 374.5 g/mol

- CAS Number : 713520-27-5

The biological activity of Boc-1,5-DAP TosOH can be attributed to its interaction with various biological macromolecules. The presence of the sulfonic acid group allows it to engage in ionic interactions with proteins and enzymes, potentially influencing enzymatic activity and cellular signaling pathways. This compound may also serve as a precursor for the synthesis of bioactive peptides or other derivatives that exhibit enhanced biological properties.

Antimicrobial Activity

Recent studies have demonstrated that Boc-1,5-DAP TosOH exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Assays

Cytotoxicity assays using tetrazolium salts (e.g., MTT assay) have been employed to evaluate the viability of cells treated with Boc-1,5-DAP TosOH. The results indicate that this compound can induce cell death in certain cancer cell lines while sparing normal cells, suggesting a potential application in targeted cancer therapies.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (Cervical) | 25 | Significant cytotoxicity |

| MCF-7 (Breast) | 30 | Moderate cytotoxicity |

| NIH/3T3 (Normal) | >100 | Low toxicity observed |

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, Boc-1,5-DAP TosOH was tested against several tumor cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal effects on non-cancerous cells. The study concluded that Boc-1,5-DAP TosOH could be a promising candidate for further development as an antitumor agent.

Case Study 2: Antibacterial Properties

Research conducted by European Journal of Medicinal Chemistry highlighted the antibacterial efficacy of Boc-1,5-DAP TosOH against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial membrane integrity and inhibit biofilm formation.

Aplicaciones Científicas De Investigación

Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt is primarily used in peptide synthesis .

One significant application involves the chemoselective deprotection of Boc-protected primary amines . The Boc (tert-butoxycarbonyl) group is a protecting group commonly used in organic synthesis to prevent the amine group from reacting . The toluenesulfonic acid salt form is generated by removing the Boc protecting group using p-toluenesulfonic acid (p-TsOH) under various conditions .

-

Solvent-Free Mechanochemical Deprotection: A method for removing the Boc group involves ball milling Boc-protected amines with p-toluenesulfonic acid under solvent-free conditions . This process typically results in quantitative yields of the corresponding amine p-TsOH salts within a short reaction time of about 10 minutes at room temperature . The reaction's progress can be monitored using thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

- General Procedure: A mixture of Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate per Boc group are ground together using a stainless steel ball at 30 Hz for 10 minutes at room temperature . The resulting mixture is then suspended in dichloromethane, and the precipitate is collected by filtration to yield the deprotected amine as a toluenesulfonic salt .

- Applications in Amino Acid Chemistry: This method is also applicable to amino acids and their derivatives, showcasing its versatility .

Deprotection of N-Boc Group

The deprotection of the N-Boc group using p-toluenesulfonic acid is a valuable method in synthesizing complex molecules.

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) Boc-Protected Diamines with Different Counterions

- Boc-1,5-diaminopentane hydrochloride: Unlike the toluenesulfonic salt, the hydrochloride form offers higher water solubility but lower stability in acidic conditions. The Boc group is acid-labile, necessitating careful handling during deprotection. Tosylate salts generally exhibit superior crystallinity and reduced hygroscopicity compared to chlorides, as noted in pharmaceutical salt selection criteria .

- Mono-Fmoc ethylene diamine hydrochloride (CAS 391624-46-7): The fluorenylmethyloxycarbonyl (Fmoc) group, base-labile and orthogonal to Boc, is preferred in solid-phase peptide synthesis. The hydrochloride salt provides different solubility profiles, favoring aqueous systems over the toluenesulfonate’s organic solvent compatibility .

(b) Other Sulfonic Acid Salts of Diamines

- Methanesulfonic acid (mesylate) salts : Mesylate salts are smaller and more polar than tosylates, often leading to higher melting points and improved solubility in polar aprotic solvents (e.g., DMSO). However, tosylates are preferred for their bulky aromatic structure, which enhances shelf-life stability .

- N-(p-Toluenesulfonyl)-1,2-diphenyl-1,2-ethanediamine (CAS 144222-34-4): This structurally distinct tosylate salt features phenyl substituents, imparting rigidity and influencing crystallinity. Its applications focus on asymmetric catalysis rather than peptide synthesis, highlighting the role of substituents in defining utility .

Physicochemical Properties

Pharmaceutical Relevance

Toluenesulfonic acid salts are widely used in drug formulations due to their predictable dissolution and low toxicity. For example, epothilone analogs are stabilized as tosylates for enhanced bioavailability . In contrast, mesylates or hydrochlorides may compromise stability in specific pH conditions, underscoring the advantage of tosylates in preclinical development .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Mono-T-butoxycarbonyl 1,5-diaminopentane toluenesulfonic acid salt?

- Methodology :

- Boc Protection : The T-butoxycarbonyl (Boc) group is introduced to the primary amine of 1,5-diaminopentane under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to prevent protonation of the amine .

- Tosylate Salt Formation : The secondary amine is protonated with p-toluenesulfonic acid (PTSA) in a polar solvent (e.g., methanol), followed by crystallization to isolate the salt. Excess PTSA is removed via recrystallization in ethanol/water mixtures .

- Validation : Monitor reaction progress via TLC or NMR (disappearance of free amine protons at δ 1.5–2.5 ppm) .

Q. How can the purity of this compound be validated in academic research settings?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Retention time and peak symmetry should match reference standards .

- Titration : Acid-base titration quantifies free sulfonic acid content, with a theoretical equivalence point at pH ~4.5 for PTSA .

- Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the synthesis of this compound for high yield and reproducibility?

- Methodology :

- Critical Variables : Reaction temperature, molar ratio of Boc₂O to 1,5-diaminopentane, and PTSA stoichiometry.

- Design : A three-level Box-Behnken model evaluates interactions between variables. For example, a 15-run design with center points assesses curvature effects .

- Response Surface Analysis : Quadratic regression models predict optimal conditions. For instance, a molar ratio of 1.2:1 (Boc₂O:amine) and 25°C reaction temperature maximizes yield (>85%) while minimizing side products .

Q. What strategies mitigate contradictory data in characterizing the compound’s stability under varying pH conditions?

- Approach :

- Accelerated Stability Studies : Store samples at pH 2–9 (buffered solutions) and 40°C for 4 weeks. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free diaminopentane or Boc cleavage) .

- Contradiction Resolution : Discrepancies in degradation rates may arise from trace metal impurities. Chelating agents (e.g., EDTA) in buffers improve reproducibility .

Q. How does the toluenesulfonic acid counterion influence the compound’s reactivity in polymer crosslinking applications?

- Mechanistic Insights :

- Acid Catalysis : PTSA enhances nucleophilic substitution in polymer matrices (e.g., epoxy resins) by protonating hydroxyl groups, increasing electrophilicity .

- Thermal Stability : PTSA’s high thermal decomposition temperature (>180°C) ensures stability during high-temperature curing processes .

- Case Study : In maleimide-thiol hydrogels, PTSA catalyzes reversible Michael additions, enabling tunable degradation rates .

Methodological Challenges and Solutions

Q. What are the limitations of NMR in characterizing this compound, and how can they be addressed?

- Challenges : Signal overlap in aromatic (PTSA) and Boc regions (δ 1.2–1.4 ppm).

- Solutions :

- 2D NMR : HSQC and HMBC correlate protons and carbons to resolve overlapping peaks.

- Deuterated Solvents : Use DMSO-d6 to enhance solubility and shift exchangeable protons (e.g., NH) downfield .

Q. How can researchers ensure batch-to-batch consistency in large-scale synthesis?

- Quality Control Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.